molecular formula H3NO7S2 B12803709 Imidodisulfuric acid, hydroxy- CAS No. 14450-91-0

Imidodisulfuric acid, hydroxy-

Katalognummer: B12803709
CAS-Nummer: 14450-91-0
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: MNWRMTPYEUYRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidodisulfuric acid, hydroxy- is a chemical compound with the molecular formula H₃NO₆S₂ It is known for its unique structure and properties, which make it a subject of interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidodisulfuric acid, hydroxy- typically involves the reaction of sulfuric acid with hydroxylamine. The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{H}_2\text{SO}_4 + \text{NH}_2\text{OH} \rightarrow \text{H}_3\text{NO}_6\text{S}_2 ]

Industrial Production Methods: Industrial production of imidodisulfuric acid, hydroxy- may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Imidodisulfuric acid, hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfur-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfuric acid derivatives, while reduction can produce sulfur dioxide or hydrogen sulfide.

Wissenschaftliche Forschungsanwendungen

Imidodisulfuric acid, hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of imidodisulfuric acid, hydroxy- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates and the modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

    Sulfuric Acid (H₂SO₄): A strong acid with similar sulfur-containing structure.

    Hydroxylamine (NH₂OH): A precursor in the synthesis of imidodisulfuric acid, hydroxy-.

    Sulfur Dioxide (SO₂): A common sulfur compound with different chemical properties.

Uniqueness: Imidodisulfuric acid, hydroxy- is unique due to its combination of sulfur and hydroxylamine functionalities, which confer distinct chemical reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions sets it apart from other sulfur compounds.

Eigenschaften

CAS-Nummer

14450-91-0

Molekularformel

H3NO7S2

Molekulargewicht

193.16 g/mol

IUPAC-Name

hydroxy(sulfo)sulfamic acid

InChI

InChI=1S/H3NO7S2/c2-1(9(3,4)5)10(6,7)8/h2H,(H,3,4,5)(H,6,7,8)

InChI-Schlüssel

MNWRMTPYEUYRSI-UHFFFAOYSA-N

Kanonische SMILES

N(O)(S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.